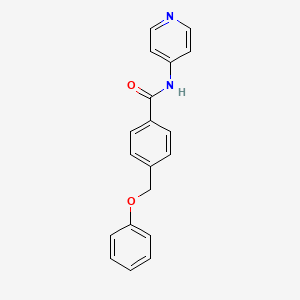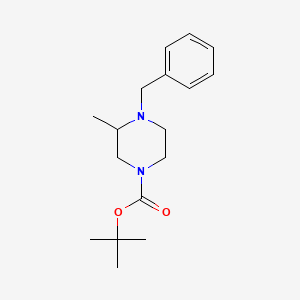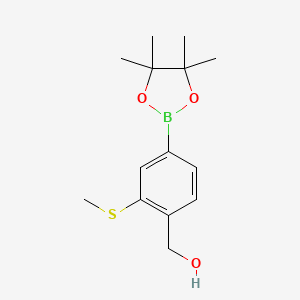
Ethyl 2-(4-chlorophenyl)ethenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an ethyl group, a (E)-2-(4-chlorophenyl)ethene moiety, and a sulfonate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(4-chlorophenyl)ethenesulfonate typically involves the reaction of 4-chlorobenzaldehyde with ethyl vinyl sulfone under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ethyl (E)-2-(4-chlorophenyl)ethenesulfonate can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the product. The use of flow reactors also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethyl (E)-2-(4-chlorophenyl)ethenesulfonate derivatives.
Applications De Recherche Scientifique
Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl (E)-2-(4-chlorophenyl)ethenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, leading to inhibition or modification of their activity. The (E)-2-(4-chlorophenyl)ethene moiety can interact with hydrophobic regions of biomolecules, further influencing their function.
Comparaison Avec Des Composés Similaires
Ethyl (E)-2-(4-chlorophenyl)ethenesulfonate can be compared with other similar compounds such as:
- 4-Chlorophenyl ethyl sulfone
- 4-Chlorophenyl ethyl sulfide
- 4-Chlorophenyl ethyl ether
Uniqueness
The presence of the sulfonate group in ethyl (E)-2-(4-chlorophenyl)ethenesulfonate imparts unique chemical properties, such as increased solubility in polar solvents and the ability to form strong ionic interactions. These properties distinguish it from other similar compounds and make it valuable for specific applications.
Propriétés
Formule moléculaire |
C10H11ClO3S |
|---|---|
Poids moléculaire |
246.71 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorophenyl)ethenesulfonate |
InChI |
InChI=1S/C10H11ClO3S/c1-2-14-15(12,13)8-7-9-3-5-10(11)6-4-9/h3-8H,2H2,1H3 |
Clé InChI |
TXIYKNQWCNDXKD-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)C=CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Dimethylamino)ethyl]indole-4-carboxylic acid](/img/structure/B13874062.png)

![4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine](/img/structure/B13874072.png)





![1-[(3-Pentylinden-1-ylidene)methyl]naphthalene](/img/structure/B13874115.png)

![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)
![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)

![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)
